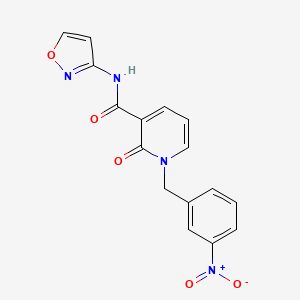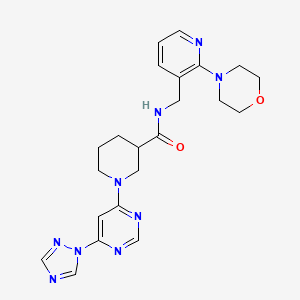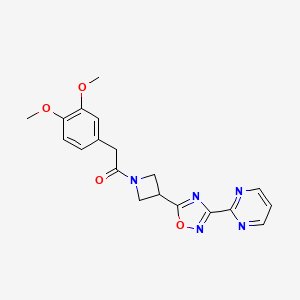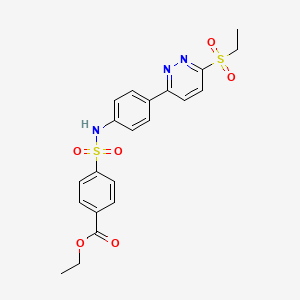
N-isoxazol-3-yl-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isoxazol-3-yl-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the dihydropyridine family, which is known for its diverse biological activities.
科学的研究の応用
Isoxazole and Benzisoxazole in Medicinal Chemistry
Isoxazole and benzisoxazole derivatives are important classes of nitrogen-oxygen containing heterocycles with extensive applications as structural units in biologically significant molecules and as intermediates in medicinal chemistry. For example, benzisoxazole derivatives have emerged as potential antipsychotic compounds, highlighting their importance in drug discovery and development. An efficient synthesis route for these compounds, such as the modified Boekelheide rearrangement, is crucial for their practical applicability in medicinal chemistry due to the challenges associated with cost-effective synthesis and the need for high yields under mild reaction conditions (Arava et al., 2011).
Anticancer and Antimicrobial Applications
Isoxazole derivatives have been synthesized and evaluated for their pharmacological potential, including anticancer and antimicrobial activities. Some newly synthesized isoxazole compounds have shown good results against hepatic cancer, comparing favorably with standard drugs like doxorubicin, especially when their toxic effects on normal cell lines were studied. This indicates the potential of isoxazole derivatives in developing new therapeutic agents against cancer and infections (Hassan et al., 2019).
Structural and Synthetic Studies
Research on the structural and synthetic aspects of isoxazole and benzisoxazole derivatives contributes significantly to understanding their reactivity and potential applications in designing new compounds with desired biological activities. Studies on hydrogen bonding in proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids, for example, provide insights into the molecular assembly and utility of these compounds in pharmaceutical sciences (Smith & Wermuth, 2010).
特性
IUPAC Name |
1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5/c21-15(17-14-6-8-25-18-14)13-5-2-7-19(16(13)22)10-11-3-1-4-12(9-11)20(23)24/h1-9H,10H2,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REODKMLEDJTYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[benzyl(ethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2994855.png)

![2-fluoro-N-[(1H-imidazol-2-yl)methyl]-5-methylaniline](/img/structure/B2994858.png)





![Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2994869.png)

![3-ethyl-N-(4-ethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2994871.png)
![6-[[4-(4-ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2994872.png)

